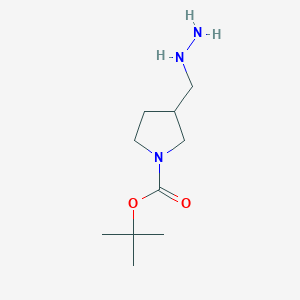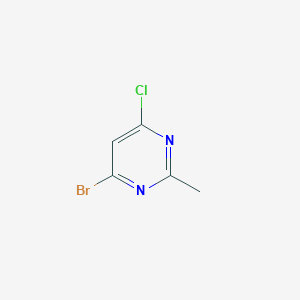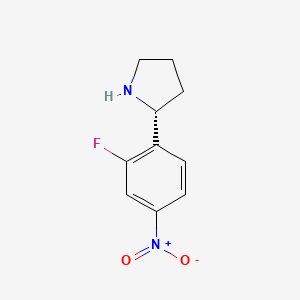
(R)-2-(2-Fluoro-4-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 2-fluoro-4-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of ®-2-(2-Fluoro-4-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Oxidation: Formation of lactams or other oxidized products.
Applications De Recherche Scientifique
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2-Fluoro-4-aminophenyl)pyrrolidine
- ®-2-(2-Chloro-4-nitrophenyl)pyrrolidine
- ®-2-(2-Fluoro-4-methylphenyl)pyrrolidine
Uniqueness
®-2-(2-Fluoro-4-nitrophenyl)pyrrolidine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
Propriétés
Formule moléculaire |
C10H11FN2O2 |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
(2R)-2-(2-fluoro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-9-6-7(13(14)15)3-4-8(9)10-2-1-5-12-10/h3-4,6,10,12H,1-2,5H2/t10-/m1/s1 |
Clé InChI |
YLTFLLMMTIBAJO-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
SMILES canonique |
C1CC(NC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
![2,7,11,16-Tetrabromotetrabenzo[a,c,h,j]phenazine](/img/structure/B12942092.png)



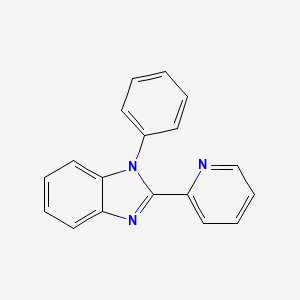
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)

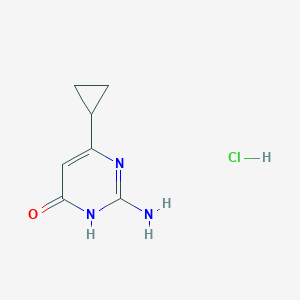
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
